Diphosphoric acid, tetraammonium salt

Description

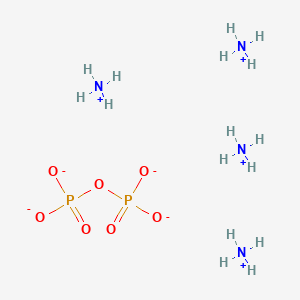

Diphosphoric acid, tetraammonium salt (CAS RN 27796-66-3), also known as tetraammonium pyrophosphate, is an inorganic ammonium salt of diphosphoric acid (H₄P₂O₇). Its molecular formula is (NH₄)₄P₂O₇, and it is characterized by four ammonium cations paired with a pyrophosphate anion (P₂O₇⁴⁻). This compound is widely used in biochemical research, particularly as a selective antagonist of P2Y₁ receptors, as exemplified by MRS2500 (). Its high solubility in water and stability under physiological conditions make it valuable in studying purinergic signaling pathways.

Propriétés

Numéro CAS |

13765-35-0 |

|---|---|

Formule moléculaire |

H7NO7P2 |

Poids moléculaire |

195.01 g/mol |

Nom IUPAC |

azanium;phosphono hydrogen phosphate |

InChI |

InChI=1S/H3N.H4O7P2/c;1-8(2,3)7-9(4,5)6/h1H3;(H2,1,2,3)(H2,4,5,6) |

Clé InChI |

IYNIYQPKWZYHRQ-UHFFFAOYSA-N |

SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])OP(=O)([O-])[O-] |

SMILES canonique |

[NH4+].OP(=O)(O)OP(=O)(O)[O-] |

Autres numéros CAS |

13765-35-0 |

Numéros CAS associés |

27796-66-3 13813-81-5 |

Origine du produit |

United States |

Méthodes De Préparation

Solvent Extraction

Dissolving the crude product in hot water (80°C) followed by filtration removes insoluble impurities. Subsequent addition of ethanol induces crystallization, with recovery rates of 80–85%.

Ion-Exchange Chromatography

Strong cation-exchange resins (e.g., Dowex 50WX8) selectively bind NH₄⁺ ions, enabling separation of (NH₄)₄P₂O₇ from co-existing orthophosphates. Elution with 0.1 M HCl yields a pure fraction (>99%).

Thermal Stability

TGA analysis reveals decomposition initiates at 150°C, forming NH₃ and polyphosphates. Storage below 25°C in airtight containers is recommended.

Analytical Characterization

Spectroscopic Methods

Titrimetric Analysis

Potentiometric titration with 0.1 M NaOH quantifies free NH₄⁺, with endpoints at pH 4.5 and 8.2 corresponding to neutralization of H₂P₂O₇²⁻ and HPO₄²⁻, respectively.

| Condition | Degradation Rate (per month) |

|---|---|

| 25°C, 60% RH | 2–3% |

| 4°C, desiccated | <0.5% |

Stabilizers such as sodium metasilicate (0.1% w/w) reduce hydrolysis by chelating trace metal catalysts .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis mechanisms vary with solvent polarity and pH:

-

In polar aprotic solvents (e.g., DMSO), hydrolysis rates increase dramatically due to desolvation of the phosphoryl group and TS stabilization .

-

Acidic conditions favor stepwise cleavage of P–O–P bonds into orthophosphates.

Thermal Decomposition

Decomposition above 450°C releases ammonia and forms condensed phosphoric acid derivatives:

The residual metaphosphate (HPO₃) is hygroscopic and reacts with atmospheric moisture .

Organic Reactions and Catalysis

-

Phosphate transfer : Used as a phosphate donor in enzymatic studies, enabling phosphorylation of biomolecules .

-

Esterification : Reacts with alcohols (ROH) under anhydrous conditions to form alkyl pyrophosphates :

Solvent and Environmental Effects

Applications De Recherche Scientifique

Chemical Research Applications

Buffering Agent

Diphosphoric acid, tetraammonium salt serves as an effective buffering agent in various chemical reactions and analytical procedures. It helps maintain stable pH levels, which is crucial for many biochemical assays and reactions. For example, it can stabilize the pH in enzymatic reactions where pH fluctuations may affect enzyme activity.

Chemical Reactions

The compound undergoes hydrolysis in aqueous solutions, leading to the formation of orthophosphoric acid. This property is exploited in reactions requiring controlled acidity levels. Additionally, it can participate in deprotonation reactions, yielding different anionic species that may be useful in further chemical syntheses.

Biological Applications

Biochemical Assays

In biological research, this compound is employed as a component in buffers for biochemical assays. Its ability to maintain pH stability enhances the reliability of experimental results. For instance, it has been used in assays involving enzyme kinetics where precise pH control is essential.

Pharmaceutical Formulations

Research has indicated potential applications in drug formulations, particularly as a stabilizer for pharmaceuticals. Its buffering capacity can help maintain the stability of active pharmaceutical ingredients (APIs) during storage and use.

Industrial Applications

Fertilizers

this compound is utilized in the production of fertilizers. Its phosphorus content makes it an essential nutrient source for plants, promoting healthy growth and development.

Food Additives

As a food additive, this compound acts as a stabilizer and emulsifier. It is often included in processed foods to improve texture and shelf-life. Its role as a sequestrant helps prevent mineral precipitation that could affect food quality.

Case Study 1: Buffering in Enzymatic Reactions

A study conducted on the use of this compound in enzymatic assays demonstrated its effectiveness as a buffering agent. The research showed that maintaining a stable pH significantly improved enzyme activity and reaction rates compared to unbuffered systems.

Case Study 2: Fertilizer Efficacy

Field trials assessing the impact of fertilizers containing this compound revealed enhanced crop yields compared to traditional fertilizers. The trials indicated that the compound's solubility and nutrient release profile contributed to improved plant uptake of phosphorus.

Mécanisme D'action

The mechanism of action of diphosphoric acid, tetraammonium salt, involves its ability to act as a buffering agent, maintaining pH stability in various chemical and biological systems. It can interact with hydrogen ions and other cations, stabilizing the pH and preventing drastic changes that could affect the outcome of reactions or the stability of biological molecules .

Comparaison Avec Des Composés Similaires

Structural and Chemical Properties

Table 1: Key Chemical Properties of Diphosphoric Acid Salts

| Compound Name | Molecular Formula | CAS RN | Charge | Key Features |

|---|---|---|---|---|

| Diphosphoric acid, tetraammonium salt | (NH₄)₄P₂O₇ | 27796-66-3 | 4+ | High water solubility; P2Y₁ antagonist |

| Fluorescein diphosphate tetraammonium salt | C₂₀H₂₆N₄O₁₁P₂ | 217305-49-2 | 4+ | Fluorescent probe for enzymatic assays |

| Geranyl diphosphate triammonium salt | C₁₀H₂₀O₇P₂·3NH₄ | 116057-55-7 | 3+ | Lipid-soluble; used in terpene synthesis |

| Sodium pyrophosphate | Na₄P₂O₇ | 7722-88-5 | 4+ | Industrial buffer; food additive |

| Diammonium hydrogen phosphate | (NH₄)₂HPO₄ | 7783-28-0 | 2+ | Fertilizer; flame retardant |

Key Observations:

- Charge and Solubility : The tetraammonium salt’s +4 charge enhances water solubility compared to triammonium (e.g., geranyl derivative) or divalent salts (e.g., diammonium hydrogen phosphate) ().

- Functional Groups : Fluorescein and geranyl derivatives include organic moieties, enabling specialized applications in fluorescence assays or lipid metabolism, respectively ().

Key Observations:

Activité Biologique

Diphosphoric acid, tetraammonium salt, also known by its chemical formula (NH4)4P2O7, is a compound of interest in biological and pharmaceutical research due to its unique properties and potential applications. This article explores its biological activity, including mechanisms of action, pharmacological implications, and relevant case studies.

This compound is a quaternary ammonium compound that exhibits various physicochemical properties conducive to biological interactions. The structure features two phosphate groups linked by a bridging oxygen atom, which can influence its reactivity and interaction with biological systems.

The biological activity of this compound primarily stems from its ability to interact with nucleotides and influence cellular signaling pathways. Research indicates that compounds with similar structures can act as agonists for G protein-coupled receptors (GPCRs), particularly the P2Y14 receptor, which plays a role in neuroimmune responses and inflammation .

Key Mechanisms:

- Receptor Agonism : Compounds that mimic the structure of diphosphoric acid have shown significant agonistic activity at the P2Y14 receptor, leading to downstream effects on adenylyl cyclase activity in cellular models .

- Phosphorylation : The presence of phosphate groups allows for potential interactions with kinases and phosphatases, influencing phosphorylation states of proteins involved in signal transduction.

Biological Activity Data

Research has quantified the biological activity of diphosphoric acid derivatives through various assays. The following table summarizes key findings related to its activity:

| Compound | EC50 (nM) | Receptor Target | Selectivity Ratio |

|---|---|---|---|

| α,β-Difluoromethylene analogue | 63 | P2Y14 | >2000 (vs P2Y6) |

| 2-Thio-α,β-methylene analogue | 0.92 | P2Y14 | 2160 (vs P2Y6) |

| UDPG derivative | 11 | P2Y14 | High |

These values indicate that modifications to the diphosphoric structure can significantly enhance receptor selectivity and potency .

Case Studies

Several studies have investigated the effects of diphosphoric acid and its derivatives on various biological systems:

- Neuroimmune Response : A study demonstrated that UDPG derivatives activate the P2Y14 receptor in HEK-293 cells, leading to increased intracellular calcium levels and modulation of inflammatory responses .

- Fluorescent Applications : Fluorescein diphosphate tetraammonium has been used as a fluorogenic substrate in phosphatase assays, showcasing its utility in biochemical research . This application highlights the compound's versatility beyond direct biological activity.

- Counter-Ion Role : Research on peptides indicated that counter-ions like ammonium salts can influence peptide conformation and stability, potentially altering their biological function. This suggests that diphosphoric acid's ammonium component may play a role in stabilizing interactions within biological systems .

Safety and Toxicology

While this compound has promising biological activities, understanding its safety profile is crucial. Preliminary toxicity assessments indicate low toxicity levels in vitro; however, comprehensive toxicological studies are necessary to establish safety for therapeutic applications .

Q & A

Q. What are the established synthesis routes for diphosphoric acid, tetraammonium salt?

The synthesis of tetraammonium salts of phosphoric acid derivatives typically involves neutralization or salt-exchange reactions. For example, reacting diphosphoric acid with ammonium hydroxide under controlled pH conditions ensures stoichiometric formation of the tetraammonium salt. Phosgenation and subsequent amination steps, as seen in the production of structurally related tetraammonium dyes (e.g., copper-ligand complexes), may also serve as a model . For ammonium diphosphate synthesis, triammonium salts are formed by reacting pyrophosphoric acid with excess ammonia, followed by crystallization under anhydrous conditions to avoid hydrolysis .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. Crystals are grown via slow evaporation or diffusion methods, and data collection is performed using a diffractometer (e.g., Mo/Kα radiation). The SHELX suite (SHELXL/SHELXS) is widely used for structure solution and refinement. For tetraammonium salts, hydrogen bonding between ammonium ions and phosphate oxygens is critical; anisotropic displacement parameters must be carefully refined to resolve disorder in the ammonium groups .

Q. What analytical methods are recommended for assessing purity and stoichiometry?

High-performance liquid chromatography (HPLC) with ion-pairing reagents (e.g., tetrabutylammonium hydrogen sulfate) and UV detection at 210–260 nm can separate and quantify impurities. Phosphate content is validated via gravimetric analysis (precipitation as ammonium phosphomolybdate) or colorimetric assays (molybdenum blue method). Nuclear magnetic resonance (³¹P NMR) confirms the integrity of the diphosphate backbone, while elemental analysis ensures correct N:P ratios .

Advanced Research Questions

Q. How can researchers resolve data contradictions arising from batch-to-batch purity variations?

Impurities such as residual ammonia or hydrolyzed phosphate species (e.g., orthophosphate) can skew experimental results. Implement orthogonal validation:

- Chromatographic profiling : Use ion-exchange chromatography to detect anionic byproducts.

- Thermogravimetric analysis (TGA) : Monitor mass loss during heating to identify hydrated water or volatile contaminants.

- Biological assays : Compare activity across batches in receptor-binding studies (e.g., P2Y1 antagonism) to correlate purity with functional outcomes .

Q. How is this compound utilized in purinergic receptor studies?

This compound and its analogs (e.g., MRS2500) act as potent P2Y1 receptor antagonists. In platelet aggregation assays, pre-incubate washed human platelets with the compound (1–10 µM) to block ADP-induced signaling. Fluorescence-based calcium mobilization assays (Fluo-4 AM dye) validate target engagement. Note that ammonium ions may interfere with certain buffers; use HEPES or Tris-based systems instead of phosphate buffers to avoid confounding effects .

Q. What strategies optimize enzymatic assays involving this compound under varying pH and temperature conditions?

- pH optimization : The compound’s stability is pH-dependent. For phosphatase activity assays, maintain pH 7.4–8.0 to minimize spontaneous hydrolysis.

- Temperature control : Store solutions at –20°C (lyophilized form) and avoid repeated freeze-thaw cycles. In kinetic studies, pre-equilibrate reactions at 37°C to mimic physiological conditions.

- Chelation mitigation : Add EDTA (1–5 mM) to buffer solutions to sequester divalent cations (e.g., Mg²⁺) that might catalyze phosphate hydrolysis .

Q. How do crystallographic disorder and counterion interactions impact structural models of this compound?

In X-ray structures, ammonium ions often exhibit positional disorder due to rotational flexibility. Use restraints (ISOR, SIMU) in SHELXL to model anisotropic displacement. Molecular dynamics simulations can further clarify counterion interactions with the diphosphate group. Pair distribution function (PDF) analysis is recommended for amorphous or poorly crystalline samples to probe short-range order .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.